Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation to form oxazolone derivatives or reduction to form oxazolidinone derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted oxazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxazolone and oxazolidinone derivatives.
Hydrolysis: The major product is 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-1,2-oxazole-3-carboxylate
- Methyl 5-phenyl-1,3-oxazole-4-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of the chlorine atom at the 5-position of the oxazole ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H6ClNO3 |
---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(6(9)10-2)5(7)11-8-3/h1-2H3 |
InChI Key |
BETPUTJXKXNYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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